molecular formula C8H5IN2O B3030256 3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde CAS No. 885276-00-6

3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde

Cat. No.: B3030256
CAS No.: 885276-00-6
M. Wt: 272.04
InChI Key: GQBINQJYNDOMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde is a useful research compound. Its molecular formula is C8H5IN2O and its molecular weight is 272.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation

    The synthesis of methylimidazo[1,2-a]pyridines using water as a medium without any deliberate addition of catalysts. Similar conditions yielded imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline with good yields. This highlights the versatility of the imidazo[1,2-a]pyridine scaffold in chemical synthesis (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

  • One-Pot Three-Component Synthesis

    A study demonstrated the synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction. This included the use of nano copper oxide as a click-catalyst, indicating the potential for creating complex structures in a single reaction step (Prasanta Ray Bagdi, R. Basha, & A. Khan, 2015).

  • Synthesis of Oxopyrimidines and Thiopyrimidines

    This research involved the creation of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and its subsequent reactions to produce various derivatives. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the bioactive potential of these derivatives (M. Ladani et al., 2009).

Structural and Catalytic Applications

  • Crystallographic and Spectral Characterization

    A study on the crystallographic and spectral characterization of a cadmium chloride complex containing a novel imidazo[1,5-a]pyridine derivative highlighted the structural diversity and potential applications in materials science (M. Hakimi et al., 2012).

  • Room-Temperature Synthesis

    The development of a mild and efficient one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines at room temperature, showcasing the ease and practicality of synthesizing these compounds (S. Lee & J. Park, 2015).

  • Copper-Catalyzed Double C–H Amination

    This process was developed for the synthesis of 2-iodo-imidazo[1,2-a]pyridines, demonstrating the regioselectivity and mild reaction conditions of the methodology. Such processes are pivotal in the synthesis of active pharmaceutical ingredients (Divya Dheer et al., 2016).

Advanced Synthesis Techniques

  • Microwave-Assisted Synthesis

    The use of microwave irradiation for the synthesis of imidazo[1,2-a]pyridines showcased the efficiency and time-saving aspects of modern synthesis techniques (Ming Li et al., 2013).

  • Iodine-Mediated Cyclization/Oxidation Approach

    A study highlighted a metal-free protocol for the construction of the imidazo[1,2-a]pyrazinone core, indicating the potential for generating complex structures through environmentally benign processes (N. Mishra et al., 2013).

Mechanism of Action

Target of Action

3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors , suggesting potential targets could be enzymes or receptors that can be modulated by covalent binding.

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially modify the target proteins, thereby altering their function.

Biochemical Pathways

Given the structural character of imidazo[1,2-a]pyridines , it can be inferred that this compound might interact with various biochemical pathways, potentially influencing a wide range of cellular processes.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight , could influence its pharmacokinetic profile.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown antibacterial activity and anticancer activity , suggesting that this compound might have similar effects.

Action Environment

The compound’s stability might be influenced by factors such as temperature .

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science . Therefore, the future directions for 3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde could involve further exploration of its potential uses in these fields.

Properties

IUPAC Name

3-iodoimidazo[1,2-a]pyridine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBINQJYNDOMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101251718
Record name 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-00-6
Record name 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde
Reactant of Route 3
3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde
Reactant of Route 5
3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.